N-cyclopropylmorpholine-2-carboxamide hydrochloride
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Overview
Description
N-cyclopropylmorpholine-2-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a morpholine ring, which is further connected to a carboxamide group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylmorpholine-2-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with amines. This process can be carried out under mild conditions using catalysts or coupling reagents to activate the carboxylic acid, converting it into a more reactive intermediate such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic amidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylmorpholine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including new amides or esters.
Scientific Research Applications
N-cyclopropylmorpholine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of N-cyclopropylmorpholine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopropylmorpholine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:
N-cyclopropylmorpholine-2-carboxamide: Lacks the hydrochloride salt form, which may affect its solubility and stability.
N-cyclopropylmorpholine-2-carboxylate: Contains a carboxylate group instead of a carboxamide group, leading to different chemical properties and reactivity.
Cyclopropylmorpholine derivatives: Various derivatives with different substituents on the morpholine ring or cyclopropyl group, each with unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
N-cyclopropylmorpholine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8(10-6-1-2-6)7-5-9-3-4-12-7;/h6-7,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBNHXGTWLDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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